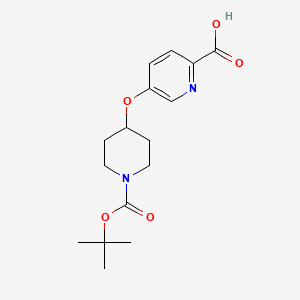
5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the protection of the piperidine nitrogen with a Boc group, followed by the coupling of the protected piperidine with a pyridine derivative under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the product.
化学反应分析
Types of Reactions
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
科学研究应用
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid depends on its specific application. In drug development, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets.
相似化合物的比较
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: This compound shares the Boc-protected piperidine structure but lacks the pyridine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Similar in structure but includes a proline moiety instead of the pyridine ring.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a benzoic acid group instead of the pyridine ring.
Uniqueness
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid is unique due to the combination of the Boc-protected piperidine and the pyridine ring This structure provides specific chemical properties and reactivity that are not present in the similar compounds listed above
属性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC 名称 |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-6-11(7-9-18)22-12-4-5-13(14(19)20)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
InChI 键 |
HMNRMGVTCJGTOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


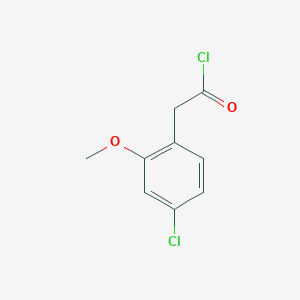
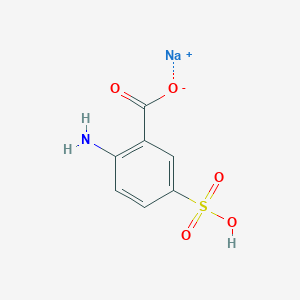
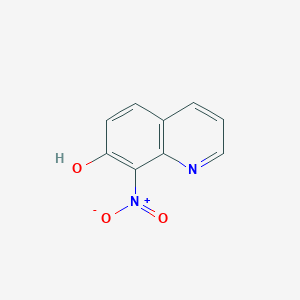
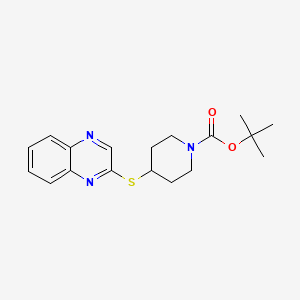
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
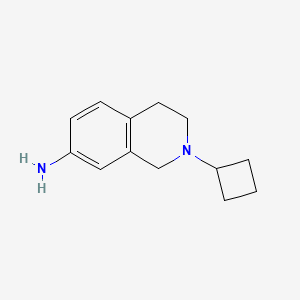
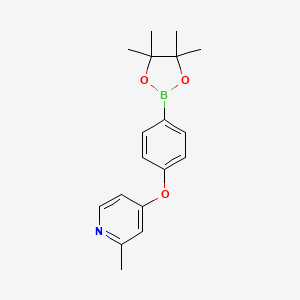


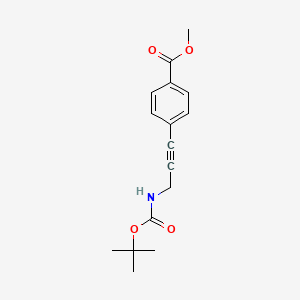
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
